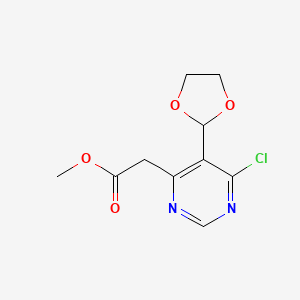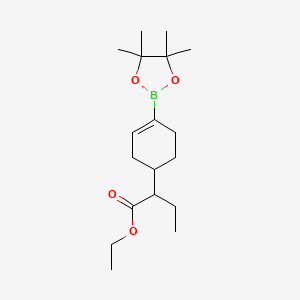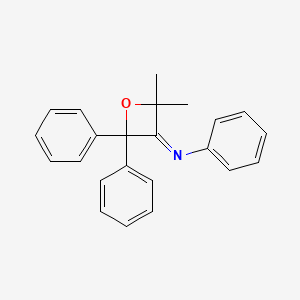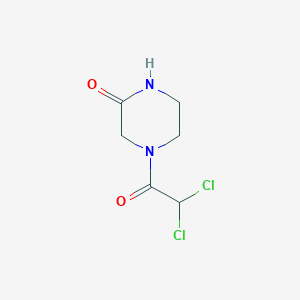
4-(Dichloroacetyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dichloroacetyl)piperazin-2-one is a heterocyclic organic compound that features a piperazinone ring substituted with a dichloroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloroacetyl)piperazin-2-one typically involves the reaction of piperazine derivatives with dichloroacetyl chloride. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves a cascade double nucleophilic substitution reaction utilizing chloro allenylamide, primary amine, and aryl iodide .
Industrial Production Methods: Industrial production methods for this compound often employ scalable and efficient synthetic routes. For instance, the reaction of intermediate compounds with dichloroacetyl chloride in the presence of a suitable solvent and catalyst can yield the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Dichloroacetyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichloroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazinone derivatives, while substitution reactions can produce various substituted piperazinones .
Aplicaciones Científicas De Investigación
4-(Dichloroacetyl)piperazin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Dichloroacetyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Piperazin-2-one: A closely related compound with similar structural features but lacking the dichloroacetyl group.
Morpholin-2-one: Another heterocyclic compound with a similar ring structure but different substituents.
Uniqueness: 4-(Dichloroacetyl)piperazin-2-one is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other piperazinone derivatives may not be as effective .
Propiedades
Número CAS |
59701-85-8 |
|---|---|
Fórmula molecular |
C6H8Cl2N2O2 |
Peso molecular |
211.04 g/mol |
Nombre IUPAC |
4-(2,2-dichloroacetyl)piperazin-2-one |
InChI |
InChI=1S/C6H8Cl2N2O2/c7-5(8)6(12)10-2-1-9-4(11)3-10/h5H,1-3H2,(H,9,11) |
Clave InChI |
HMASLPVONWRVFE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=O)N1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide](/img/structure/B13931005.png)
![5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13931010.png)

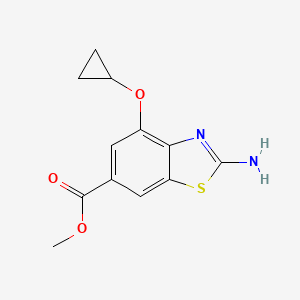

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one](/img/structure/B13931029.png)


![1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B13931052.png)
![6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13931060.png)
